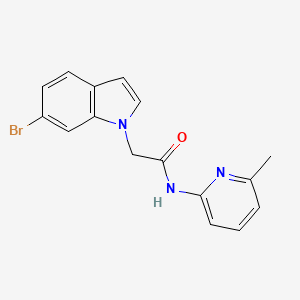![molecular formula C20H18N2O6S B12185185 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(furan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B12185185.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(furan-2-yl)methyl]sulfamoyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(furan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound that features a benzodioxole ring, a furan ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(furan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps, starting with the preparation of the benzodioxole and furan intermediates. These intermediates are then coupled through a series of reactions to form the final compound.
Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Preparation of Furan Intermediate: The furan ring can be synthesized via the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Coupling Reaction: The benzodioxole and furan intermediates are coupled using a sulfonamide linkage. This step typically involves the reaction of the benzodioxole intermediate with a sulfonyl chloride derivative of the furan intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(furan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide linkage, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(furan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(furan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and furan rings may facilitate binding to these targets through π-π interactions, hydrogen bonding, and hydrophobic effects. The sulfonamide linkage can also play a role in the compound’s bioactivity by mimicking natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its amine and butanamine structure.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Similar in having the benzodioxole ring but with a propanol group instead of the sulfonamide and furan rings.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(furan-2-yl)methyl]sulfamoyl}benzamide is unique due to its combination of benzodioxole, furan, and sulfonamide functionalities, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H18N2O6S |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(furan-2-ylmethylsulfamoyl)benzamide |
InChI |
InChI=1S/C20H18N2O6S/c23-20(21-11-14-3-8-18-19(10-14)28-13-27-18)15-4-6-17(7-5-15)29(24,25)22-12-16-2-1-9-26-16/h1-10,22H,11-13H2,(H,21,23) |
InChI Key |
ZJAGTDQJAZLFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12185119.png)
![N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide](/img/structure/B12185128.png)


![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide](/img/structure/B12185140.png)
![1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide](/img/structure/B12185146.png)
![6-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B12185153.png)

![2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12185163.png)
![4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide](/img/structure/B12185168.png)
![2-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12185169.png)
![2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B12185171.png)


